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Compound of Interest

Compound Name: 4-tert-Butylbenzoyl chloride

Cat. No.: B154879 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-tert-butylbenzoyl chloride (C₁₁H₁₃ClO). It is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis who require a comprehensive understanding of the characterization of this

compound.

Chemical Structure and Properties
IUPAC Name: 4-(tert-butyl)benzoyl chloride

CAS Number: 1710-98-1[1][2]

Molecular Formula: C₁₁H₁₃ClO[1]

Molecular Weight: 196.67 g/mol [2]

Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. For 4-tert-butylbenzoyl chloride, the analysis is typically conducted in a

deuterated solvent such as chloroform (CDCl₃).

2.1. ¹H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.05 Doublet (d) 2H
Aromatic protons

(ortho to -COCl)

~7.55 Doublet (d) 2H
Aromatic protons

(meta to -COCl)

~1.35 Singlet (s) 9H
tert-Butyl protons (-

C(CH₃)₃)

Table 1: ¹H NMR Data for 4-tert-Butylbenzoyl chloride in CDCl₃.

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~168-172 Carbonyl carbon (-COCl)

~159-161 Aromatic carbon (-C-C(CH₃)₃)

~131-133 Aromatic carbon (-C-COCl)

~130-132 Aromatic carbons (CH, ortho)

~125-127 Aromatic carbons (CH, meta)

~35-37 Quaternary carbon (-C(CH₃)₃)

~31-33 Methyl carbons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data for 4-tert-Butylbenzoyl chloride.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes vibrations of molecular bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~2965-2870 Medium C-H stretch (tert-Butyl)

~1775-1795 Strong
C=O stretch (Aryl acyl

chloride)

~1740-1760 Medium Overtone of C=O stretch

~1600, ~1485 Medium C=C stretch (Aromatic ring)

~850 Strong
C-H bend (p-disubstituted

aromatic ring)

~650-750 Strong C-Cl stretch

Table 3: Characteristic IR Absorption Bands for 4-tert-Butylbenzoyl chloride.

The most diagnostic peak is the strong carbonyl (C=O) absorption at a high frequency (~1775-

1795 cm⁻¹), which is characteristic of an aryl acyl chloride.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation.
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m/z Ratio Relative Intensity Assignment

196/198 Moderate

Molecular Ion [M]⁺

(¹²C₁₁¹H₁₃³⁵Cl¹⁶O)⁺ /

(¹²C₁₁¹H₁₃³⁷Cl¹⁶O)⁺ (3:1 ratio)

181/183 High [M - CH₃]⁺

139 100 (Base Peak) [M - C(CH₃)₃]⁺ or [M - 57]⁺

111 Moderate [C₆H₄CO]⁺ - CO

91 Moderate [C₇H₇]⁺ (Tropylium ion)

57 High [C(CH₃)₃]⁺

Table 4: Predicted Mass Spectrometry Fragmentation Data for 4-tert-Butylbenzoyl chloride.

The fragmentation is dominated by the stable tertiary carbocation. The base peak is expected

at m/z 139, resulting from the loss of the tert-butyl group, a characteristic fragmentation for

compounds containing this moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will result in corresponding M and M+2 peaks for chlorine-containing

fragments.

Experimental Protocols
5.1. NMR Sample Preparation A small amount of the 4-tert-butylbenzoyl chloride sample

(approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), within a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

5.2. IR Spectroscopy Sample Acquisition For a liquid sample like 4-tert-butylbenzoyl chloride,

the spectrum is most conveniently acquired using an Attenuated Total Reflectance Fourier

Transform Infrared (ATR-FTIR) spectrometer. A single drop of the neat liquid is placed directly

onto the ATR crystal. The spectrum is then recorded after cleaning the crystal with an

appropriate solvent (e.g., isopropanol) to obtain a background reading.

5.3. Mass Spectrometry Sample Preparation The sample is prepared by dissolving a small

quantity of 4-tert-butylbenzoyl chloride in a volatile organic solvent, such as methanol or
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acetonitrile, to create a dilute solution (typically in the range of 1-10 µg/mL). This solution is

then introduced into the mass spectrometer, commonly via direct infusion or through a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is

a common method for generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 4-tert-butylbenzoyl chloride.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154879#spectroscopic-data-for-4-tert-butylbenzoyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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